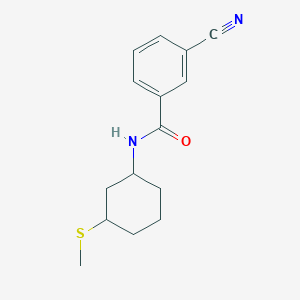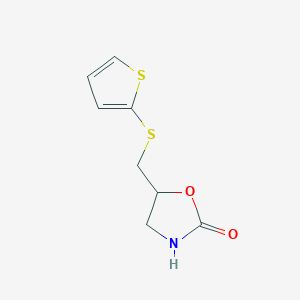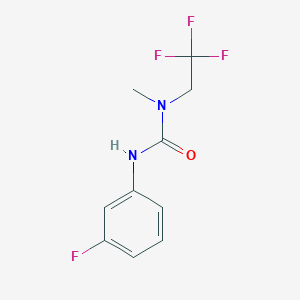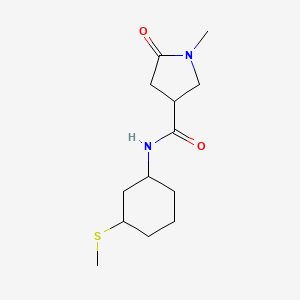
1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that is used in scientific research for various purposes. It is also known as JNJ-40411813 and belongs to the class of pyrrolidine carboxamide compounds. This compound has gained significant attention in the scientific community due to its potential applications in the fields of medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of 1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of Hsp90. Hsp90 is a molecular chaperone protein that is involved in the folding and stabilization of various proteins in the body. By inhibiting the activity of Hsp90, this compound disrupts the stability of these proteins, leading to their degradation and ultimately affecting various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the degradation of certain oncoproteins, which are proteins that are involved in the development of cancer. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cellular processes.
実験室実験の利点と制限
The use of 1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in lab experiments has several advantages. It is a potent and selective inhibitor of Hsp90, making it a valuable tool for studying the role of this protein in various cellular processes. However, the use of this compound also has certain limitations. It has been found to have off-target effects on other proteins, which can affect the interpretation of results in experiments.
将来の方向性
There are several future directions for the use of 1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in scientific research. One direction is the study of its effects on the immune system. Hsp90 has been found to play a role in the regulation of immune responses, and the inhibition of this protein by this compound may have implications for the treatment of autoimmune diseases and cancer. Another direction is the development of more potent and selective inhibitors of Hsp90, which can be used to study its role in various cellular processes.
合成法
The synthesis of 1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 3-methylthiophene-2-carboxylic acid with cyclohexylmagnesium bromide in the presence of a catalyst to form 3-methylsulfanyl-2-cyclohexen-1-one. This compound is then reacted with methylamine to form 1-methyl-3-methylsulfanyl-2-cyclohexen-1-amine. The final step involves the reaction of this compound with ethyl oxalyl chloride to form this compound.
科学的研究の応用
1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has various applications in scientific research. It is used as a tool compound to study the role of certain proteins in the body. This compound has been found to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes. By inhibiting the activity of Hsp90, researchers can study the effects of this protein on different cellular processes and pathways.
特性
IUPAC Name |
1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-15-8-9(6-12(15)16)13(17)14-10-4-3-5-11(7-10)18-2/h9-11H,3-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXSAZVWEBKURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2CCCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
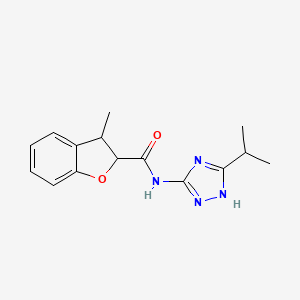
![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
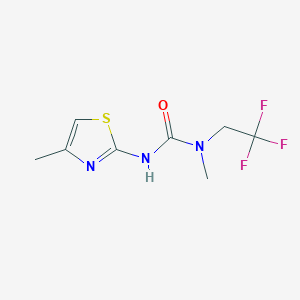
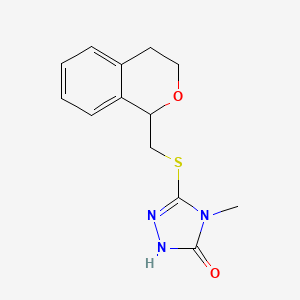
![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
